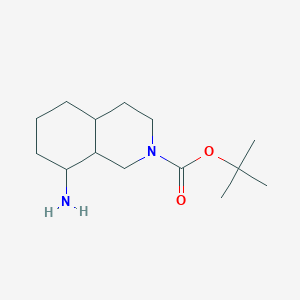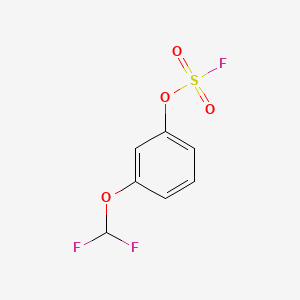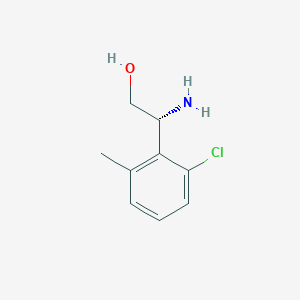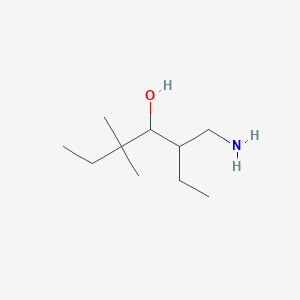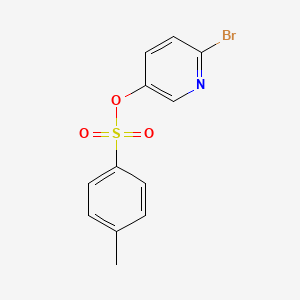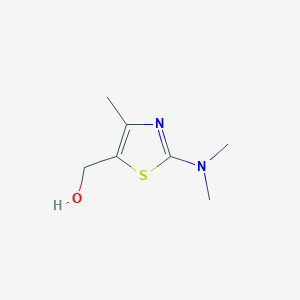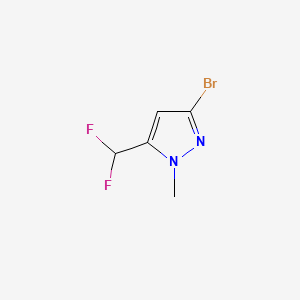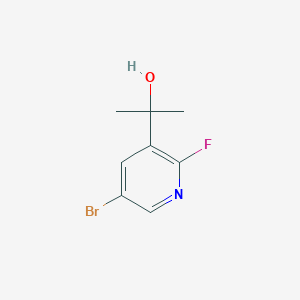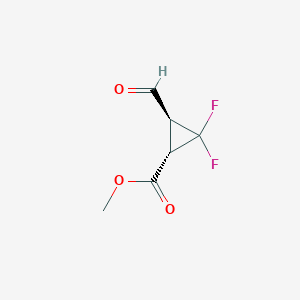
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure with difluoro and formyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of difluorocarbene with an appropriate olefin, followed by formylation and esterification steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted cyclopropane derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate involves its interaction with molecular targets through its functional groups. The difluoro and formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-methyl(1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
- rac-methyl(1R,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate
- rac-methyl(1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate hydrochloride
Uniqueness
rac-methyl(1R,3R)-2,2-difluoro-3-formylcyclopropane-1-carboxylate is unique due to its specific combination of difluoro and formyl substituents on the cyclopropane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
142144-44-3 |
|---|---|
Molekularformel |
C6H6F2O3 |
Molekulargewicht |
164.11 g/mol |
IUPAC-Name |
methyl (1S,3S)-2,2-difluoro-3-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H6F2O3/c1-11-5(10)4-3(2-9)6(4,7)8/h2-4H,1H3/t3-,4+/m1/s1 |
InChI-Schlüssel |
QVHBGEHYPOOEQS-DMTCNVIQSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H](C1(F)F)C=O |
Kanonische SMILES |
COC(=O)C1C(C1(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


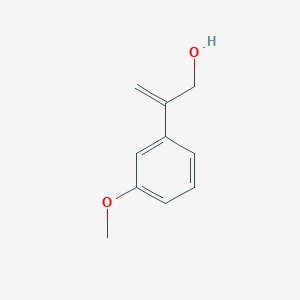
![[2-(4-Fluorophenyl)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556253.png)
